Cas no 697738-97-9 (2(1H)-Quinolinone, 1-methyl-5-nitro-)
2(1H)-Quinolinone, 1-methyl-5-nitro- Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinolinone, 1-methyl-5-nitro-
- 1-methyl-5-nitro-2(1H)-Quinolinone
- 1-Methyl-5-nitro-1H-quinolin-2-one
- 1-methyl-5-nitroquinolin-2-one
- 5-Nitro-1-methyl-2-(1H)-quinolinone
- FNEPMMJDCROXSK-UHFFFAOYSA-N
- SCHEMBL1200356
- 1-methyl-5-nitroquinolin-2(1h)-one
- 697738-97-9
- DA-03480
- 1-methyl-5-nitro-1,2-dihydroquinolin-2-one
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- MDL: MFCD27927541
- Inchi: 1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3
- InChI Key: FNEPMMJDCROXSK-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C([N+]([O-])=O)=CC=C2)C=CC1=O
Computed Properties
- Exact Mass: 204.05349212Da
- Monoisotopic Mass: 204.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 66.1Ų
2(1H)-Quinolinone, 1-methyl-5-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D972009-50mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 50mg |
$240 | 2025-02-22 | |
| eNovation Chemicals LLC | D972009-100mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 100mg |
$340 | 2025-02-22 | |
| eNovation Chemicals LLC | D972009-500mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 500mg |
$665 | 2025-02-22 | |
| eNovation Chemicals LLC | D972009-250mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 250mg |
$455 | 2025-02-22 | |
| eNovation Chemicals LLC | D972009-5g |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 5g |
$4475 | 2025-02-22 | |
| eNovation Chemicals LLC | D972009-1g |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 1g |
$1115 | 2025-02-22 | |
| eNovation Chemicals LLC | D972009-50mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 50mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | D972009-100mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | D972009-250mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | D972009-500mg |
1-Methyl-5-nitro-1H-quinolin-2-one |
697738-97-9 | 95% | 500mg |
$665 | 2024-07-28 |
2(1H)-Quinolinone, 1-methyl-5-nitro- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2(1H)-Quinolinone, 1-methyl-5-nitro-
1-Methyl-5-Nitro-2(1H)-Quinolinone: A Comprehensive Overview
In the realm of organic chemistry, 1-Methyl-5-Nitro-2(1H)-Quinolinone (CAS No. 697738-97-9) stands out as a significant compound with diverse applications and intriguing chemical properties. This compound, also referred to as 5-Nitro-1-methylquinolinone, belongs to the quinolinone family, a group of heterocyclic compounds that have garnered substantial attention due to their versatile reactivity and biological significance. The structure of 1-Methyl-5-Nitro-2(1H)-Quinolinone comprises a quinoline ring system with a ketone group at position 2 and substituents at positions 1 and 5, namely a methyl group and a nitro group, respectively. These substituents play a pivotal role in determining the compound's chemical behavior and biological activity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-Methyl-5-Nitro-2(1H)-Quinolinone. Researchers have explored various routes, including condensation reactions and oxidation processes, to achieve high yields and purity. For instance, a study published in *Organic Letters* demonstrated a novel approach utilizing microwave-assisted synthesis to expedite the formation of this compound. The nitro group at position 5 imparts strong electron-withdrawing effects, which significantly influence the compound's reactivity in both organic and biochemical contexts.
The physical properties of 1-Methyl-5-Nitro-2(1H)-Quinolinone are equally fascinating. Its melting point, determined through differential scanning calorimetry (DSC), is approximately 240°C, indicating its stability under thermal conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From a biological standpoint, 1-Methyl-5-Nitro-2(1H)-Quinolinone has shown promising activity in recent studies. A research team from the University of California reported that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer biology, where it demonstrates selective cytotoxicity against certain cancer cell lines. These findings underscore its potential as a lead molecule in drug discovery.
The application of 1-Methyl-5-Nitro-2(1H)-Quinolinone extends beyond pharmacology into materials science. Its conjugated π-system allows for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs). A study published in *Advanced Materials* highlighted its role as an efficient emitter layer material due to its high quantum yield and thermal stability.
In conclusion, 1-Methyl-5-Nitro-2(1H)-Quinolinone (CAS No. 697738-97-9) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical structure, coupled with advanced synthetic techniques and promising biological activity, positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to unravel its potential, this compound is poised to make further contributions to the fields of chemistry, biology, and materials science.
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